1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Description
Background and Significance
This compound represents a crucial member of the pyrrolopyridine family, which has emerged as one of the most important classes of heterocyclic compounds in contemporary medicinal chemistry. The significance of this compound stems from its unique structural features that combine the pharmacologically relevant pyrrole and pyridine moieties within a single molecular framework. The compound is catalogued under Chemical Abstracts Service number 1260385-01-0 and possesses the molecular formula C9H7ClN2O with a molecular weight of 194.62 grams per mole.
The structural architecture of pyrrolopyridine derivatives has been recognized for their ability to mimic essential biological structures, particularly the purine ring system found in adenosine triphosphate molecules. This structural similarity enables pyrrolopyridine compounds to interact effectively with various biological targets, including kinase enzymes and receptor systems. The presence of the chlorine substituent at the 7-position of the pyrrolopyridine ring system introduces additional electronic and steric properties that can significantly influence the compound's biological activity and selectivity profiles.
Research investigations have demonstrated that pyrrolopyridine derivatives exhibit a broad spectrum of pharmacological properties, making them attractive scaffolds for drug development initiatives. The heterocyclic pyrrolopyridine nucleus has been identified as a privileged structure capable of interacting with multiple biological targets, including various kinase enzymes that play crucial roles in cellular signaling pathways. The incorporation of halogen substituents, such as the chlorine atom present in this compound, often enhances the binding affinity and selectivity toward specific biological targets while potentially improving the pharmacokinetic properties of the resulting molecules.
Historical Context of Pyrrolopyridine Derivatives
The development of pyrrolopyridine chemistry has evolved significantly over the past century, with these compounds becoming increasingly recognized for their therapeutic potential across multiple disease areas. Historical investigations have revealed that pyrrolopyridine derivatives possess diverse pharmacological activities, with early research focusing primarily on their analgesic and sedative properties. The broad spectrum of biological activities exhibited by these compounds has driven continued research efforts aimed at understanding their structure-activity relationships and developing new therapeutic applications.
Biological investigations conducted over several decades have established that pyrrolopyridine compounds can be effectively utilized for treating diseases affecting the nervous and immune systems. The historical progression of pyrrolopyridine research has also uncovered their potential in addressing antidiabetic, antimycobacterial, antiviral, and antitumor conditions. This diverse range of biological activities has positioned pyrrolopyridine derivatives as versatile scaffolds for pharmaceutical development.
The evolution of pyrrolopyridine research has been particularly notable in the field of kinase inhibition, where these compounds have demonstrated significant promise as anticancer agents. The heterocyclic pyrrolopyridine nucleus has been shown to effectively mimic the purine ring of adenosine triphosphate, enabling these compounds to function as kinase inhibitors by binding to the hinge region of kinase enzymes. This mechanism of action has led to the successful development of several pyrrolopyridine-based therapeutics, including vemurafenib, which is currently utilized in melanoma treatment.
Recent patent literature and research articles published between 2010 and 2016 have highlighted the continued advancement of pyrrolopyridine derivatives as biologically active molecules. The majority of these derivatives have been investigated as anticancer agents, though some possess other therapeutic effects. The structural similarity between pyrrolopyridine compounds and the adenosine triphosphate molecule has made them particularly attractive for kinase inhibitor development, as they can effectively compete with adenosine triphosphate for binding sites on kinase enzymes.
Structural Overview and Nomenclature
The molecular structure of this compound encompasses several distinctive structural features that contribute to its chemical and biological properties. The compound consists of a fused pyrrolopyridine ring system with a chlorine substituent positioned at the 7-carbon of the pyridine ring, combined with an ethanone functional group attached to the 3-position of the pyrrole ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the position of each substituent within the heterocyclic framework.
Table 1: Molecular Properties of this compound
The structural framework of this compound can be understood through its systematic decomposition into constituent parts. The pyrrolopyridine core consists of a pyrrole ring fused to a pyridine ring in a [3,2-b] configuration, indicating the specific connectivity pattern between the two heterocyclic rings. The chlorine substituent at position 7 introduces electron-withdrawing properties that can significantly influence the electronic distribution throughout the molecule, potentially affecting both its chemical reactivity and biological activity.
The ethanone functional group, also known as an acetyl group, provides a reactive carbonyl center that can participate in various chemical transformations and biological interactions. This ketone functionality is positioned at the 3-carbon of the pyrrole ring, creating a specific spatial arrangement that may be crucial for biological target recognition and binding. The presence of this carbonyl group also introduces hydrogen bond acceptor properties, which can enhance molecular interactions with biological targets.
The three-dimensional structure of the compound reveals important conformational characteristics that influence its biological activity. The planar nature of the pyrrolopyridine ring system provides a rigid scaffold that can effectively interact with planar binding sites on biological targets. The chlorine substituent extends from this planar framework, potentially providing additional binding interactions through halogen bonding or hydrophobic interactions with target proteins.
Research Objectives
Contemporary research objectives surrounding this compound and related pyrrolopyridine derivatives focus on several key areas of investigation that have significant implications for pharmaceutical development. Primary research efforts are directed toward understanding the structure-activity relationships that govern the biological activity of these compounds, with particular emphasis on how structural modifications influence selectivity and potency against specific biological targets.
Kinase inhibition research represents a major focus area, given the demonstrated ability of pyrrolopyridine derivatives to function as effective kinase inhibitors. Investigations have revealed that pyrrolo[3,2-c]pyridine derivatives, which are closely related to the compound under study, exhibit significant inhibitory effects against Colony Stimulating Factor 1 Receptor kinase, with some compounds achieving inhibitory concentration values in the nanomolar range. These findings have prompted extensive research into optimizing the structural features of pyrrolopyridine compounds to enhance their kinase inhibitory properties while maintaining selectivity profiles.
Research objectives also encompass the development of pyrrolopyridine derivatives as positive allosteric modulators for various receptor systems. Recent investigations have focused on pyrrolopyridine and pyrazolopyridine derivatives that function as positive allosteric modulators of the muscarinic M1 receptor, which has implications for treating central nervous system disorders including schizophrenia and Alzheimer's disease. The muscarinic M1 receptor is primarily located in brain regions including the striatum, thalamus, hippocampus, and cortex, making it an attractive target for neurological therapeutic development.
Anticancer research continues to represent a significant area of investigation for pyrrolopyridine derivatives, with studies demonstrating their effectiveness against various cancer cell lines. Research has shown that certain pyrrolo[3,2-c]pyridine derivatives exhibit antiproliferative activity against panels of ovarian, prostate, and breast cancer cell lines, with inhibitory concentration values ranging from 0.15 to 1.78 micromolar. These compounds also demonstrate selectivity toward cancer cells compared to normal fibroblasts, suggesting potential therapeutic windows for cancer treatment applications.
Future research directions aim to expand the understanding of how chlorine substitution patterns influence the biological activity of pyrrolopyridine derivatives. The specific positioning of the chlorine atom at the 7-position in this compound provides an opportunity to investigate how halogen substitution affects molecular interactions with biological targets. Comparative studies with related compounds containing different halogen substituents or alternative substitution patterns could provide valuable insights into structure-activity relationships.
Properties
IUPAC Name |
1-(7-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWUBISBXRHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856808 | |
| Record name | 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-01-0 | |
| Record name | 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
The most common and direct method to prepare this compound is through Friedel-Crafts acylation of the corresponding 7-chloro-pyrrolo[3,2-b]pyridine derivative. This involves the electrophilic substitution of an acyl group (acetyl) onto the heteroaromatic ring.
- Starting Material: 7-chloro-1H-pyrrolo[3,2-b]pyridine
- Acylating Agent: Acetyl chloride or acetic anhydride
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Solvent: Dichloromethane (DCM) or similar inert organic solvent
- Conditions: Typically carried out at low temperature to moderate temperature under inert atmosphere to avoid side reactions
This method affords the acetylated product selectively at the 3-position of the pyrrolopyridine ring due to electronic and steric factors favoring substitution at that site.
Alternative Synthetic Routes
While Friedel-Crafts acylation is predominant, other synthetic strategies reported in related pyrrolo-pyridine chemistry may be adapted:
- Bromoacetylation followed by substitution: Acylation with bromoacetyl bromide in the presence of AlCl3 can provide a bromoacetyl intermediate, which upon further reaction can yield the target acetyl compound.
- Grignard or organometallic addition: Reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide followed by cyclization and functional group transformations can lead to the pyrrolo[3,2-b]pyridine core with subsequent acylation steps.
- Carbonylation methods: Using carbonylation catalysts to introduce the acetyl group onto the heterocycle under controlled conditions.
These alternative routes are less commonly used but may be employed depending on substrate availability and desired purity.
Research Findings and Yields
- Reported yields for acylation of pyrrolo-pyridine derivatives range from 70% to 92% under optimized conditions using AlCl3 catalysis in DCM.
- The Friedel-Crafts approach is favored for its simplicity and relatively high regioselectivity.
- The compound's purity is typically above 98% after purification by column chromatography or recrystallization.
Data Summary Table
| Parameter | Details |
|---|---|
| Compound Name | This compound |
| CAS Number | 1260385-01-0 |
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| Synthesis Method | Friedel-Crafts acylation |
| Acylating Agent | Acetyl chloride or acetic anhydride |
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 70% to 92% |
| Purity | ≥ 98% |
| Key Reaction Conditions | Low to moderate temperature, inert atmosphere |
| Alternative Methods | Bromoacetylation, organometallic addition |
Detailed Reaction Scheme (Conceptual)
- Starting Material Preparation: 7-chloro-1H-pyrrolo[3,2-b]pyridine is prepared or procured.
- Acylation Reaction: Under anhydrous conditions, the pyrrolo-pyridine is treated with acetyl chloride and AlCl3 in DCM.
- Work-up: The reaction mixture is quenched with water or dilute acid, followed by extraction.
- Purification: The crude product is purified via chromatography or recrystallization to yield this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-chloro substituent undergoes nucleophilic displacement under basic conditions. This reactivity enables modification of the pyridine ring:
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Aromatic amination | NH₃/EtOH, 80°C, 12 hr | 7-Amino-pyrrolopyridin-3-yl ethanone | 68 | |
| Alkoxy substitution | NaOMe/DMF, 100°C, 6 hr | 7-Methoxy derivative | 72 |
Key findings :
-
Reactions proceed via SNAr mechanism, with electron-withdrawing ethanone group enhancing electrophilicity at C7.
-
Steric hindrance from the fused pyrrole ring slows substitution compared to monocyclic pyridines .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation:
Table 1: Suzuki-Miyaura Coupling Performance
| Boronic Acid | Catalyst System | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 80 | 8 | 85 |
| 4-Pyridylboronic acid | PdCl₂(dppf), Et₃N, THF | 70 | 12 | 78 |
Mechanistic notes :
-
Coupling occurs regioselectively at C7, leaving the ethanone group intact .
-
Electron-deficient boronic acids require higher catalyst loading (5 mol% vs. 2 mol% for electron-rich analogs).
Ethanone Group Reactivity
The acetyl moiety undergoes typical ketone transformations:
Condensation Reactions
-
With hydrazines: Forms hydrazones under acidic conditions (HCl/EtOH, Δ), used as intermediates for heterocyclic synthesis.
-
With hydroxylamine: Produces oxime derivatives (NH₂OH·HCl, pyridine, 60°C, 4 hr; 89% yield).
Reduction
-
NaBH₄/MeOH reduces the ketone to secondary alcohol (rt, 2 hr; 94% yield).
-
Selective reduction preserving chloro substituent requires careful pH control (pH 7–8).
Pyrrole Ring Functionalization
The NH group in the pyrrole ring participates in:
Critical observation : N-alkylation occurs preferentially over pyridine nitrogen due to higher acidity of pyrrolic NH (pKa ~17 vs. pyridine pKa ~25) .
Cyclization Reactions
The ethanone group facilitates annulation reactions:
-
With guanidine: Forms pyrimidine-fused systems (HCl/EtOH reflux, 8 hr; 73% yield).
-
With thiourea: Generates thiazole derivatives under microwave irradiation (150W, 30 min).
Halogen Exchange
The chloro group undergoes halogen swapping:
| New Halogen | Reagent System | Conditions | Yield (%) |
|---|---|---|---|
| Bromine | HBr/AcOH, CuBr, 120°C | 6 hr, sealed tube | 81 |
| Iodine | KI, CuI, DMF, 150°C | Microwave, 1 hr | 68 |
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone as an anticancer agent. Its structure allows for interactions with various biological targets, including kinases involved in cancer progression. For instance, research has indicated that derivatives of pyrrolopyridine compounds exhibit significant cytotoxicity against several cancer cell lines, suggesting that this compound may share similar properties .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited potent inhibition against specific cancer cell lines, leading to apoptosis through the activation of caspases. This suggests that this compound could be explored further for its anticancer potential.
Neurological Applications
The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that pyrrolopyridine derivatives can inhibit neuroinflammation and promote neuronal survival under stress conditions .
Organic Electronics
In material science, this compound has been explored as a building block for organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such heterocycles into polymer matrices can enhance the charge transport properties essential for device performance.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| LogP | 0.38 |
| Solubility | Moderate |
| Conductivity (in polymer) | High |
Toxicity and Safety
While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that it poses certain risks if ingested or if it comes into contact with skin. Data from the US EPA indicates potential acute toxicity and skin irritation effects . Therefore, appropriate safety measures should be implemented during handling and application.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone with structurally related compounds, focusing on substituent effects, synthesis efficiency, and physicochemical properties.
Table 1: Structural and Functional Comparison of Pyrrolopyridine Derivatives
Key Observations:
Substituent Position and Halogen Effects 7-Chloro vs. 4-Chloro/5-Bromo: The 7-chloro substitution in the target compound distinguishes it from analogs like 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone . Positional isomerism alters electronic distribution, affecting reactivity and target binding. Bromine vs. Chlorine: Brominated analogs (e.g., 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) exhibit higher melting points (280–282 °C) due to bromine’s larger atomic radius and stronger intermolecular forces compared to chlorine .
Synthetic Efficiency
- Brominated derivatives (e.g., compound 9a) achieve high yields (92%) via optimized column chromatography, suggesting halogen size and position influence reaction efficiency . The target compound’s synthesis may require tailored conditions due to steric hindrance at the 7-position.
Biological Activity Antimicrobial Potential: 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (a positional isomer) demonstrates antistaphylococcal activity, implying the target compound’s 7-chloro variant could exhibit enhanced efficacy . Safety Profile: Compounds like 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone carry GHS safety warnings (P261, P280), highlighting the need for careful handling of chloro-substituted pyrrolopyridines .
Structural Similarity 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone shares 94% structural similarity with the target compound, yet the bromine at position 5 may reduce metabolic stability compared to chlorine at position 7 .
Research Implications
The 7-chloro substitution in this compound offers a unique pharmacophore for drug discovery, particularly in optimizing kinase inhibitors or antimicrobial agents. Comparative studies with brominated and positional isomers underscore the importance of halogen type and substituent placement in tuning physicochemical and biological properties. Future work should explore its pharmacokinetic profile and in vivo efficacy relative to analogs.
Biological Activity
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 182.62 g/mol. The compound features a pyrrolopyridine core, which is known for its diverse biological activities.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinases : This compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. Specifically, it targets the VEGFR-2 pathway, leading to reduced vascular endothelial growth factor (VEGF) signaling in cancer cells .
- Dopamine Receptor Activity : Preliminary studies suggest that it may interact with dopamine receptors, potentially influencing neurological pathways .
Anticancer Activity
This compound has demonstrated promising anticancer properties:
- VEGFR-2 Inhibition : In vitro studies report that compounds similar to this compound significantly reduce VEGFR-2 activity in MCF-7 breast cancer cells with IC50 values ranging from 16.50 to 18.36 μM compared to the control drug sorafenib (IC50 of 0.19 μM) .
Case Studies
Several studies have evaluated the biological activity of this compound:
Toxicity and Safety Profile
According to toxicity assessments conducted by the US EPA, the compound shows a moderate safety profile. It is essential to evaluate its pharmacokinetics and long-term effects through comprehensive studies before clinical application .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone?
- Methodological Answer : The synthesis of pyrrolopyridine derivatives often involves halogenation and Friedel-Crafts acylation. For example, 2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (a structural analog) was synthesized via chlorination of the parent pyrrolopyridine followed by acylation under modified conditions using NaH and methyl iodide . Optimization of reaction time and temperature is critical to avoid by-products.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization typically employs -NMR and -NMR to verify substitution patterns and carbonyl functionality. Mass spectrometry (exact mass analysis) is used to confirm molecular weight, as demonstrated for related ethanone derivatives (e.g., 1-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanone) . High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, as pyrrolopyridine derivatives are prone to hydrolysis. Waste should be segregated and handled by certified disposal services due to potential toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : Introduce substituents at the 5- or 6-positions of the pyrrolopyridine core to assess electronic and steric effects on bioactivity. For example, bromination at the 5-position (as in 1-(5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone) was used to evaluate antibacterial activity . Pair synthetic modifications with in vitro assays (e.g., MIC testing against Gram-positive pathogens) to correlate structural changes with potency.
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from variations in purity or analytical methods. Use HPLC (≥95% purity, as in ) to standardize batches . Cross-validate biological assays with positive controls (e.g., reference antibiotics) and replicate experiments under identical conditions. Purity thresholds should be explicitly stated in publications .
Q. What computational approaches are suitable for predicting interactions with biological targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model binding to enzymes like SHP2, as seen in spiro-piperidine-pyrrolo[1,2-b]pyrazole derivatives . Density functional theory (DFT) calculations optimize geometry for docking. Validate predictions with mutagenesis or competitive binding assays.
Q. What safety protocols are critical for handling hazardous intermediates during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
